

The Function of SR1078 in Metabolic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1078

Cat. No.: B1681099

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR1078 is a synthetic agonist of the Retinoic acid receptor-related Orphan Receptors (ROR) alpha (ROR α) and gamma (ROR γ), nuclear receptors that are pivotal in regulating a wide array of physiological processes, including development, immunity, circadian rhythm, and metabolism.^{[1][2][3]} This technical guide provides an in-depth overview of the function of **SR1078** in metabolic regulation, with a focus on its mechanism of action, effects on glucose and lipid homeostasis, and its potential as a therapeutic agent. This document details key experimental findings, provides methodologies for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to SR1078 and RORs

SR1078 is a potent and selective small molecule that functions as an agonist for both ROR α and ROR γ .^{[1][4]} Unlike endogenous ligands which can be varied and cell-type specific, **SR1078** provides a consistent and well-characterized tool to probe the function of these receptors. RORs are transcription factors that bind to specific DNA sequences known as ROR Response Elements (RREs) in the promoter regions of their target genes, thereby modulating their expression.^[3] ROR α and ROR γ are expressed in metabolically active tissues such as the liver, adipose tissue, and skeletal muscle, where they play a crucial role in maintaining metabolic homeostasis.^{[2][3]}

Mechanism of Action of SR1078

SR1078 directly binds to the ligand-binding domain of ROR α and ROR γ , inducing a conformational change that promotes the recruitment of co-activators and subsequent activation of target gene transcription.[1][4] This agonistic activity has been demonstrated to be selective for ROR α and ROR γ , with no significant effect on other nuclear receptors such as FXR, LXR α , or LXR β at similar concentrations.[1]

The activation of RORs by **SR1078** leads to the increased expression of a suite of genes involved in various metabolic pathways. Notably, **SR1078** has been shown to stimulate the transcription of genes involved in gluconeogenesis and energy expenditure.

SR1078 in Glucose Metabolism

A primary and well-documented role of **SR1078** is its influence on glucose metabolism, primarily through the regulation of key hepatic enzymes.

Upregulation of Gluconeogenic Genes

In vitro studies using the human hepatoma cell line HepG2 have demonstrated that **SR1078** treatment significantly increases the mRNA expression of Glucose-6-phosphatase (G6Pase) and Fibroblast Growth Factor 21 (FGF21), both of which are key regulators of glucose homeostasis.[1][4] G6Pase is the rate-limiting enzyme in gluconeogenesis, and its upregulation can lead to increased hepatic glucose production. FGF21 is a hormone that plays a complex role in metabolism, including enhancing insulin sensitivity and promoting fatty acid oxidation.[5]

In Vivo Effects on Hepatic Gene Expression

Consistent with in vitro findings, in vivo studies in mice have shown that administration of **SR1078** leads to a significant increase in the hepatic expression of G6Pase and FGF21.[1][6] This confirms the ability of **SR1078** to engage its targets and modulate metabolic gene expression in a physiological setting.

SR1078 in Lipid Metabolism and Adipogenesis

The regulatory role of RORs extends to lipid metabolism, and **SR1078**, as a potent ROR agonist, influences these pathways. ROR α has been shown to regulate the expression of

genes that control lipid metabolism, and ROR α -deficient mice are resistant to diet-induced obesity.[1]

Regulation of Adipogenesis

The REV-ERB nuclear receptors, which are closely related to RORs, play a crucial role in adipogenesis.[7] While direct studies on **SR1078**'s comprehensive role in adipogenesis are emerging, the activation of RORs is known to influence the differentiation of preadipocytes.[8] Naringenin, another ROR α agonist, has been shown to suppress lipogenesis and promote adipose tissue browning, suggesting a potential similar role for **SR1078**.[8]

Cholesterol and Fatty Acid Metabolism

RORs are involved in the regulation of genes related to cholesterol and fatty acid synthesis and transport.[9][10][11] For instance, ROR α can regulate the expression of apolipoproteins and cholesterol transporters.[12] The interplay between RORs and other nuclear receptors like Liver X Receptors (LXRs), which are master regulators of cholesterol homeostasis, suggests a complex regulatory network that can be modulated by **SR1078**.[10]

Quantitative Data on SR1078 Activity

The following tables summarize the quantitative data from key studies on the effects of **SR1078**.

Parameter	Cell Line	Concentration	Duration	Effect	Reference
Gene Expression					
FGF21 mRNA	HepG2	10 μ M	24 hours	~3-fold increase	[1]
G6Pase mRNA	HepG2	10 μ M	24 hours	~2-fold increase	[1]
Potency					
EC50 (ROR α target genes)	SH-SY5Y	-	24 hours	3-5 μ M	[13]

Table 1: In Vitro Activity of **SR1078**

Parameter	Animal Model	Dosage	Time Point	Effect	Reference
Gene Expression (Liver)					
FGF21 mRNA	C57BL/6 Mice	10 mg/kg (i.p.)	2 hours	Significant increase	[1]
G6Pase mRNA	C57BL/6 Mice	10 mg/kg (i.p.)	2 hours	Significant increase	[1]
Pharmacokinetics					
Peak Plasma Concentration	C57BL/6 Mice	10 mg/kg (i.p.)	1 hour	3.6 μ M	[6]
Plasma Concentration	C57BL/6 Mice	10 mg/kg (i.p.)	8 hours	>800 nM	[6]

Table 2: In Vivo Activity of **SR1078**

Experimental Protocols

In Vitro ROR α /y Activation Assay in HepG2 Cells

Objective: To determine the effect of **SR1078** on the expression of ROR target genes (G6Pase and FGF21) in a human liver cell line.

Materials:

- HepG2 cells (ATCC HB-8065)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin
- **SR1078** (Tocris, Cat. No. 4874 or equivalent)
- DMSO (vehicle control)
- 6-well tissue culture plates
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- qPCR primers for human G6PC (G6Pase) and FGF21 (see Table 3)
- qPCR instrument

Procedure:

- Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
- Treatment: Prepare a stock solution of **SR1078** in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Replace the culture medium with the **SR1078**-containing medium or vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the cells for 24 hours.
- RNA Extraction: After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- qPCR Analysis: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, qPCR master mix, and specific primers for G6PC, FGF21, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')	Reference
Human G6PC	GCTGTGATTGGAGA CTGGCTCA	GTCCAGTCTCACAG GTTACAGG	[14]
Human FGF21	CTGCAGCTGAAAGC CTTGAAGC	GTATCCGTCCTCAA GAAGCAGC	[15]

Table 3: Human qPCR Primer Sequences

In Vivo ROR Target Gene Regulation in Mice

Objective: To assess the effect of **SR1078** on the hepatic expression of ROR target genes in mice.

Materials:

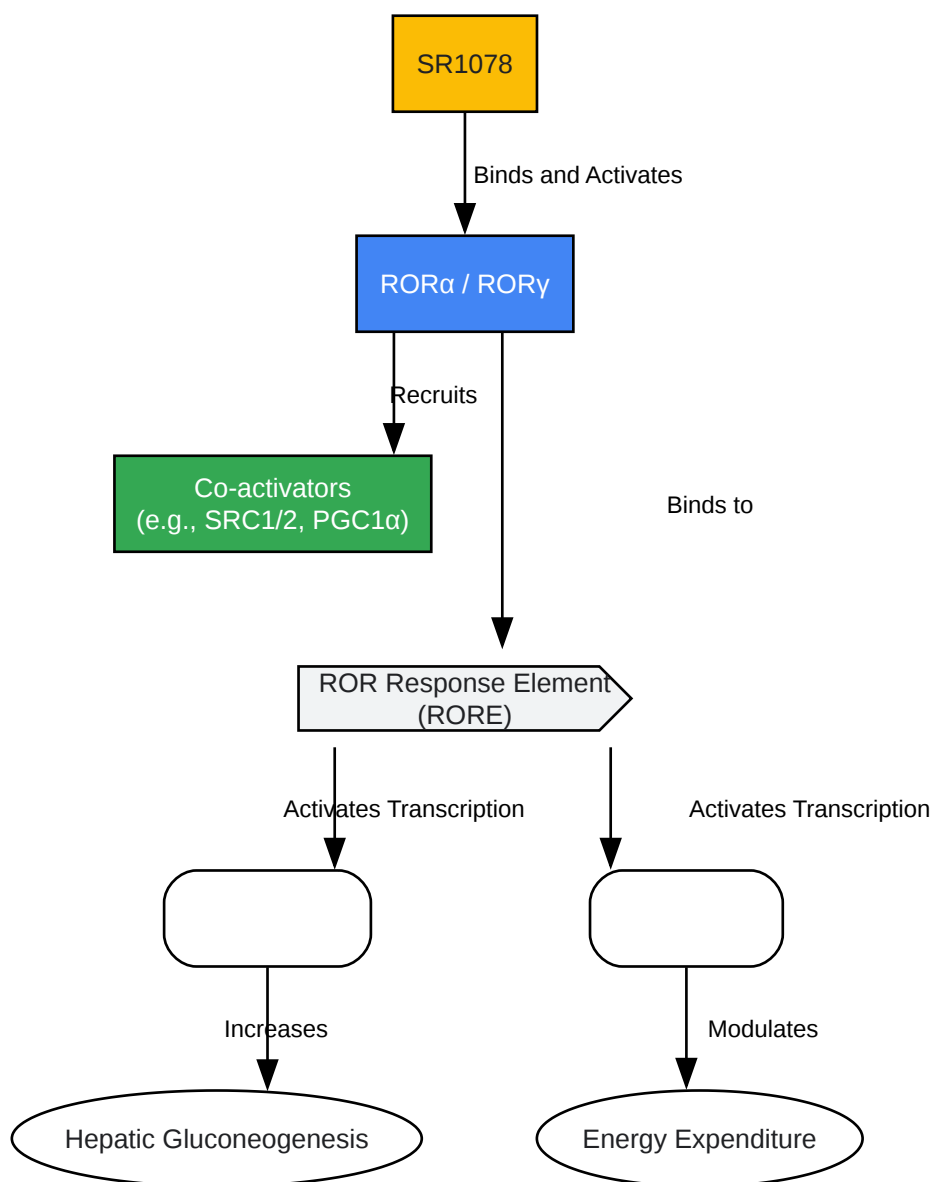
- C57BL/6 mice (male, 8-10 weeks old)
- **SR1078**
- Vehicle (e.g., DMSO/PEG300/Tween-80/Saline)
- Syringes and needles (27-30 gauge)
- Surgical tools for tissue harvesting
- Liquid nitrogen
- RNA extraction reagents for tissue
- (See section 6.1 for cDNA synthesis and qPCR materials)

Procedure:

- **Animal Acclimation:** Acclimate mice to the housing conditions for at least one week before the experiment.
- **SR1078 Formulation:** Prepare the dosing solution of **SR1078** in a suitable vehicle. A commonly used vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Administration:** Administer **SR1078** (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Tissue Harvesting:** At a specified time point post-injection (e.g., 2 hours), euthanize the mice according to approved institutional guidelines.[\[1\]](#)
- **Liver Collection:** Immediately dissect the liver, rinse with cold PBS, and snap-freeze in liquid nitrogen. Store at -80°C until further processing.
- **RNA Extraction and Analysis:** Homogenize the frozen liver tissue and extract total RNA. Proceed with cDNA synthesis and qPCR analysis for mouse G6Pase and Fgf21 as described in the in vitro protocol, using mouse-specific primers.

Signaling Pathways and Experimental Workflows

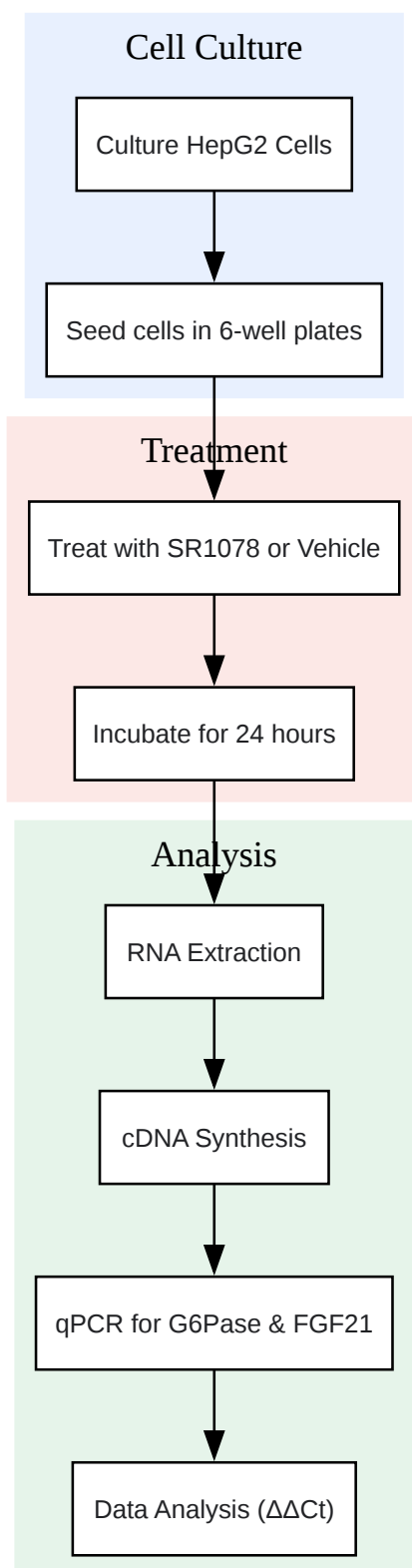
Signaling Pathway of SR1078 in Metabolic Regulation



[Click to download full resolution via product page](#)

SR1078 signaling pathway in metabolic gene regulation.

Experimental Workflow for In Vitro Analysis



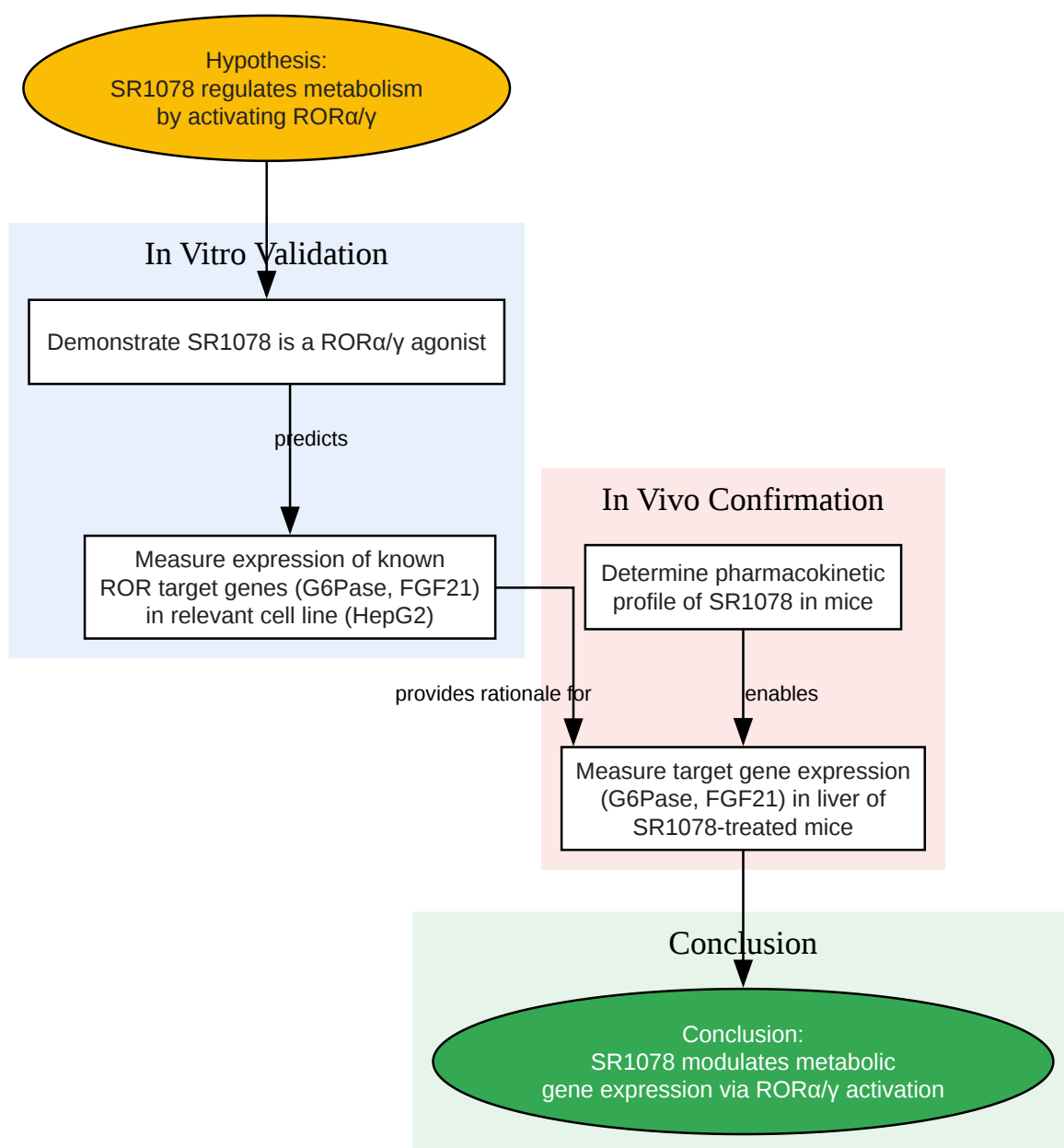
[Click to download full resolution via product page](#)

Workflow for in vitro analysis of **SR1078** function.

Experimental Workflow for In Vivo Analysis

Workflow for in vivo analysis of **SR1078** function.

Logical Relationship Diagram for Investigating SR1078 Function



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of a Synthetic Agonist for the Orphan Nuclear Receptors ROR α and ROR γ , SR1078 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor ROR α/γ : Exciting Modulators in Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Identification of SR1078, a synthetic agonist for the orphan nuclear receptors ROR α and ROR γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FGF21 induces PGC-1 α and regulates carbohydrate and fatty acid metabolism during the adaptive starvation response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Clock Modulation by Naringenin via ROR α Suppresses Lipogenesis and Promotes Adipose Tissue Browning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Emerging Role Of Nuclear Receptor ROR α And Its Crosstalk With LXR In Xeno- And Endobiotic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of cholesterol and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the ROR α Transcriptional Network Contributes to the Search for Therapeutic Targets in Atherosclerosis [jstage.jst.go.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. origene.com [origene.com]
- 15. origene.com [origene.com]
- 16. uac.arizona.edu [uac.arizona.edu]
- 17. ltk.uzh.ch [ltk.uzh.ch]

- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 19. research.vt.edu [research.vt.edu]
- To cite this document: BenchChem. [The Function of SR1078 in Metabolic Regulation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681099#the-function-of-sr1078-in-metabolic-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com